Ac-DL-Abu-OH, also known as 2-(Acetylamino)butanoic acid or 4-Acetamido-2-aminobutanoic acid, is an alpha-amino acid characterized by the presence of an acetylamino group attached to a butanoic acid backbone. This compound plays a significant role in various biochemical processes and is utilized in scientific research across multiple disciplines, including chemistry, biology, and medicine.
Ac-DL-Abu-OH is classified as an amino acid derivative and is commonly synthesized through the acetylation of DL-2-amino-N-butyric acid. The compound has the CAS number 7682-14-6, indicating its unique identification in chemical databases. It is recognized for its utility as a building block in peptide synthesis and as a precursor for more complex molecules used in various scientific applications.
The synthesis of Ac-DL-Abu-OH typically involves the following steps:
In industrial settings, large-scale production may involve automated reactors where reaction parameters are continuously monitored to maintain quality and consistency. Purification methods such as crystallization or chromatography are employed to achieve the desired purity levels of the final product.
The molecular structure of Ac-DL-Abu-OH can be represented as follows:
The compound's structure allows it to participate in various biochemical pathways, particularly those involving amino acids.
Ac-DL-Abu-OH undergoes several types of chemical reactions, including:
The major products from these reactions include:
The mechanism of action for Ac-DL-Abu-OH involves its interaction with specific molecular targets within biological systems. It serves as a substrate for enzymes involved in amino acid metabolism, influencing biochemical pathways related to protein synthesis and metabolic regulation.
The acetyl group present in Ac-DL-Abu-OH can participate in acetylation reactions that affect protein function and gene expression, thereby playing a crucial role in cellular processes.
Relevant data regarding these properties can be obtained from standard chemical databases and experimental studies.
Ac-DL-Abu-OH has diverse applications across various scientific fields:
Ac-DL-Abu-OH belongs to the class of N-acetylated, non-proteinogenic α-amino acids, characterized by the absence of incorporation into ribosomal protein synthesis pathways. Its systematic IUPAC designation is N-Acetyl-dl-2-aminobutanoic acid, with alternative chemical names including 2-Acetamidobutyric acid and N-Acetyl-dl-α-aminobutyric acid [1]. The compound's molecular framework consists of a four-carbon aliphatic chain (butanoic acid) with an acetyl group (–COCH₃) amide-bonded to the α-amino nitrogen and a carboxylic acid terminus (–COOH). This structure confers distinct physicochemical properties relative to proteinogenic amino acids, as its extended side chain introduces additional conformational flexibility while the acetyl group eliminates the zwitterionic character typical of free amino acids under physiological conditions.
Table 1: Nomenclature and Chemical Identity of Ac-DL-Abu-OH
Classification | Designation | |
---|---|---|
Systematic Name | N-Acetyl-dl-2-aminobutanoic acid | |
CAS Registry | 7211-57-6 | |
Molecular Formula | C₆H₁₁NO₃ | |
Molecular Weight | 145.16 g/mol | |
Common Synonyms | AC-DL-ABU-OH; 2-Acetamidobutyric Acid; N-Acetyl-2-aminobutyric acid; N-Acetyl-2-ethylglycine | [1] |
The stereochemical designation "dl" signifies the racemic mixture containing both R- and S-enantiomers. This racemicity is strategically employed in synthetic applications where chirality-independent effects—such as proteolytic resistance or conformational disruption—are desired. Key physicochemical parameters include a melting point of 132°C, moderate water solubility, and solubility in polar organic solvents like acetone [1]. Its crystalline powder form exhibits stability under standard storage conditions (room temperature, sealed, dry environment), facilitating handling in laboratory settings. The pKa prediction (~3.68) suggests predominant anionic character at physiological pH, influencing its behavior in biological matrices and chromatographic separations [1].
The strategic incorporation of acetylated amino acids into peptide synthesis emerged as a solution to critical limitations observed in early peptide therapeutics. Prior to the 1970s, peptide drugs suffered from rapid in vivo degradation by aminopeptidases, which recognize free N-terminal amino groups as primary cleavage sites. Early investigations demonstrated that N-acetylation could effectively "mask" this vulnerable terminus, thereby conferring resistance to exoproteolytic degradation. Ac-DL-Abu-OH entered the synthetic repertoire as researchers explored beyond conventional acetylated proteinogenic amino acids (e.g., Ac-Gly-OH, Ac-Ala-OH), seeking side chain variations that could subtly modulate peptide properties without introducing steric hindrance or polarity incompatible with biological activity [9].
The development of Ac-DL-Abu-OH synthesis followed two primary routes:
Table 2: Historical Development and Commercial Availability of Ac-DL-Abu-OH
Era | Synthetic Advance | Research Impact | |
---|---|---|---|
1970s-1980s | Classical acetylation methods using acetic anhydride | Enabled foundational studies on acetylated peptide stability | |
1990s | Enzymatic resolution techniques | Facilitated access to enantiopure forms for structure-activity studies | |
2000s-Present | Solid-phase peptide synthesis (SPPS) compatible protocols | Allowed direct incorporation into complex peptide architectures | |
Current Status | Available from major suppliers (TCI Chemical, TRC) in research quantities | Supports widespread application in peptidomimetic design | [1] |
Commercial availability expanded significantly post-2000, with current suppliers offering gram to kilogram quantities at varying purity grades (>97.0%), reflecting its established role in chemical research. Price structures demonstrate economies of scale, with current listings indicating approximately $27.60/g at 5g scale versus $15.76/g at 25g scale [1]. This accessibility has accelerated its adoption in diverse synthetic applications, particularly in the synthesis of isotopically labeled analogs for metabolic studies, such as 2-(Acetylamino)butanoic Acid-d₅, which serves as an intermediate for labeled L-2-aminobutyric acid receptor antagonists [1].
Ac-DL-Abu-OH functions as a strategic molecular tool in peptide engineering, primarily through three mechanistic pathways that enhance drug-like properties:
Proteolytic Resistance: The acetyl group blocks aminopeptidase recognition, significantly extending peptide half-life in vivo. Comparative studies demonstrate that peptides incorporating Ac-DL-Abu-OH exhibit up to 3-fold longer plasma stability than their non-acetylated counterparts. This protection is particularly valuable in gastrointestinal peptide therapeutics where dipeptidyl peptidase-IV (DPP-IV) resistance is paramount for maintaining activity [4] [9].
Conformational Modulation: The ethyl side chain (–CH₂CH₃) introduces subtle steric and hydrophobic effects distinct from alanine (methyl) or valine (isopropyl) derivatives. Molecular dynamics simulations reveal that Abu incorporation can stabilize turn structures in peptide chains without inducing aggregation-prone β-sheet formation. This property is exploited in the design of receptor antagonists where precise backbone geometry determines binding affinity [10].
Membrane Interaction Enhancement: Increased lipophilicity (logP ≈ -0.15 for Abu vs. -0.38 for Ala) promotes passive diffusion across biological membranes. Studies on antimicrobial peptide analogs demonstrate that Abu-substituted variants exhibit up to 8-fold improved translocation across bacterial membranes while retaining target specificity [5] [9].
These properties have enabled specific applications in bioactive peptide design:
Table 3: Functional Applications of Ac-DL-Abu-OH in Bioactive Peptide Design
Biological Target | Role of Ac-DL-Abu-OH | Observed Bioactivity Enhancement | |
---|---|---|---|
Angiotensin-Converting Enzyme (ACE) | Zinc-binding group optimization | >35% ACE inhibition at experimental concentrations | |
Inflammatory Pathways | Immunosuppressive motif stabilization | Enhanced IL-10 production; suppressed TNFα and IFNγ | |
Bacterial Membranes | Hydrophobicity modulation for membrane integration | Improved antimicrobial index (potency vs. cytotoxicity) | |
DPP-IV Enzyme | N-terminal degradation resistance | Extended glucose-regulatory activity in incretin mimetics | [4] [5] [6] |
Computational approaches have revolutionized Abu utilization in rational peptide design. Molecular docking studies leverage the conformational flexibility of Abu-containing peptides to explore binding geometries inaccessible to rigid proteinogenic residues. Machine learning models trained on peptide bioactivity datasets identify Abu incorporation as a positive feature in antihypertensive and antimicrobial peptide prediction algorithms. Recent innovations include:
These computational advances synergize with experimental synthesis, accelerating the development of Abu-containing therapeutic candidates with optimized pharmacokinetic and pharmacodynamic profiles.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1